![molecular formula C12H12N2 B13800722 3-[2-(Pyridin-4-yl)ethyl]pyridine CAS No. 52864-49-0](/img/structure/B13800722.png)
3-[2-(Pyridin-4-yl)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Pyridin-4-yl)ethyl]pyridine is a heterocyclic organic compound that consists of two pyridine rings connected by an ethyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)ethyl]pyridine typically involves the reaction of 4-vinylpyridine with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-vinylpyridine is reacted with pyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Pyridin-4-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
3-[2-(Pyridin-4-yl)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 3-[2-(Pyridin-4-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.
4-Vinylpyridine: A pyridine derivative with a vinyl group attached to the fourth carbon atom.
2,2’-Bipyridine: A compound consisting of two pyridine rings connected by a single bond at the 2-position.
Uniqueness
3-[2-(Pyridin-4-yl)ethyl]pyridine is unique due to its ethyl bridge connecting two pyridine rings, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
52864-49-0 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
3-(2-pyridin-4-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-2,5-10H,3-4H2 |
InChI-Schlüssel |
KGNKZFFMNQVXRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

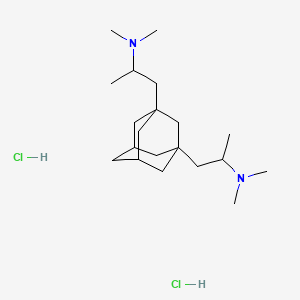

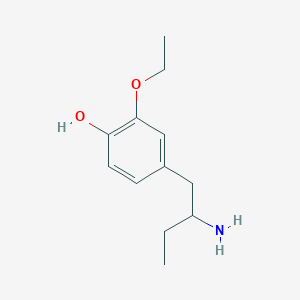
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
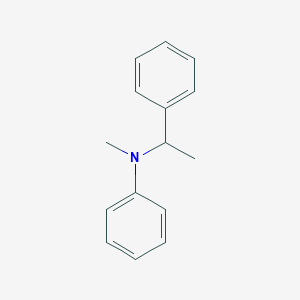


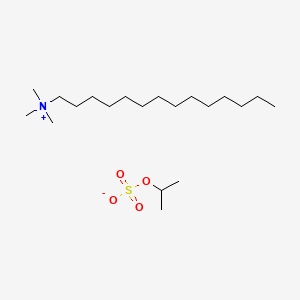
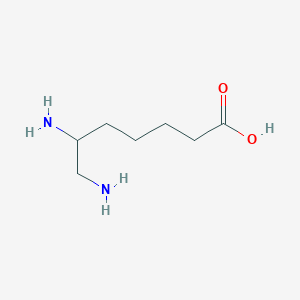


![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
